molecular formula C₂₀H₂₄O₄ B1139972 2,3-Di-O-benzyl-4-deoxy-L-fucose CAS No. 191036-43-8

2,3-Di-O-benzyl-4-deoxy-L-fucose

Cat. No.: B1139972
CAS No.: 191036-43-8
M. Wt: 328.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It’s known that this compound is used in the biomedical industry .

Mode of Action

It’s known that it’s used in the synthesis of potential antitumor drug derivatives

Biochemical Pathways

It’s known that it’s used in the treatment of various diseases related to irregular glycogen metabolism . This suggests that it may affect pathways related to glycogen synthesis or breakdown.

Pharmacokinetics

It’s known that it’s soluble in acetone, chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol . This suggests that it may have good bioavailability.

Result of Action

It’s known that it’s used in the synthesis of potential antitumor drug derivatives , suggesting that it may have antitumor effects.

Action Environment

It’s known that it should be stored at -20° c , suggesting that temperature may affect its stability.

Preparation Methods

The synthesis of 2,3-Di-O-benzyl-4-deoxy-L-fucose involves multiple steps, including the protection of hydroxyl groups and selective deoxygenation. The synthetic route typically starts with L-fucose, which undergoes benzylation to protect the hydroxyl groups at positions 2 and 3. This is followed by a deoxygenation step at position 4 to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,3-Di-O-benzyl-4-deoxy-L-fucose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Di-O-benzyl-4-deoxy-L-fucose has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3-Di-O-benzyl-4-deoxy-L-fucose can be compared with other similar compounds such as:

    2,3-Di-O-benzyl-L-fucose: Similar in structure but lacks the deoxygenation at position 4.

    4-Deoxy-L-fucose: Lacks the benzyl protection at positions 2 and 3.

    L-Fucose: The parent compound without any modifications.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

(2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXCJXHFGHRRIS-PWIZWCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.